

GC-MS analysis of 4-Butylbiphenyl for structure confirmation

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Compound of Interest

Compound Name: 4-Butylbiphenyl

Cat. No.: B1272922

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An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **4-Butylbiphenyl** for Structure Confirmation

This guide provides a comprehensive overview of the analytical methodology for the structural confirmation of **4-butylbiphenyl** using Gas Chromatography-Mass Spectrometry (GC-MS). Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols, expected data, and visualization of key processes.

Introduction

4-Butylbiphenyl is an alkylated aromatic hydrocarbon. The structural elucidation of such compounds is critical in various fields, including environmental analysis, pharmaceutical development, and chemical synthesis, to confirm identity and purity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection that provides detailed structural information through characteristic fragmentation patterns.

This document outlines a standard protocol for the analysis of **4-butylbiphenyl**, including sample preparation, instrument parameters, and the interpretation of mass spectral data. While a publicly available mass spectrum for **4-butylbiphenyl** is not readily accessible, the expected fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for n-alkylbenzenes.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization, **4-butylbiphenyl** (molar mass: 210.31 g/mol) is expected to produce a distinct mass spectrum. The molecular ion peak should be observable at m/z 210. The primary fragmentation pathway for *n*-alkylbenzenes is the cleavage of the benzylic C-C bond, which is the bond between the first and second carbon of the alkyl chain. This cleavage results in the formation of a stable benzylic cation.

The predicted key fragments for **4-butylbiphenyl** are summarized in the table below.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Interpretation
210	$[C_{16}H_{18}]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
167	$[C_{13}H_{11}]^+$	Loss of a propyl radical ($\bullet C_3H_7$) via benzylic cleavage. This is expected to be the base peak.
152	$[C_{12}H_8]^{+\bullet}$	Biphenyl radical cation, resulting from the loss of the entire butyl group.
91	$[C_7H_7]^+$	Tropylium ion, a common fragment in alkylbenzenes.

Experimental Protocols

The following section details the recommended procedures for the GC-MS analysis of **4-butylbiphenyl**.

Sample Preparation

- Standard Solution:** Prepare a stock solution of **4-butylbiphenyl** at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane or hexane.
- Serial Dilutions:** Create a series of calibration standards by serially diluting the stock solution to concentrations appropriate for the instrument's sensitivity and the expected sample concentrations.

- Sample Extraction (for solid/semi-solid matrices):
 - Homogenize the sample.
 - Weigh a suitable amount of the homogenized sample into a centrifuge tube.
 - Add an appropriate extraction solvent (e.g., hexane or dichloromethane).
 - Vortex the mixture for 2-3 minutes.
 - Ultrasonicate for 15-20 minutes to improve extraction efficiency.
 - Centrifuge to separate solid debris.
 - Carefully transfer the supernatant to a clean vial for GC-MS analysis. If necessary, filter the extract through a 0.22 μm syringe filter.

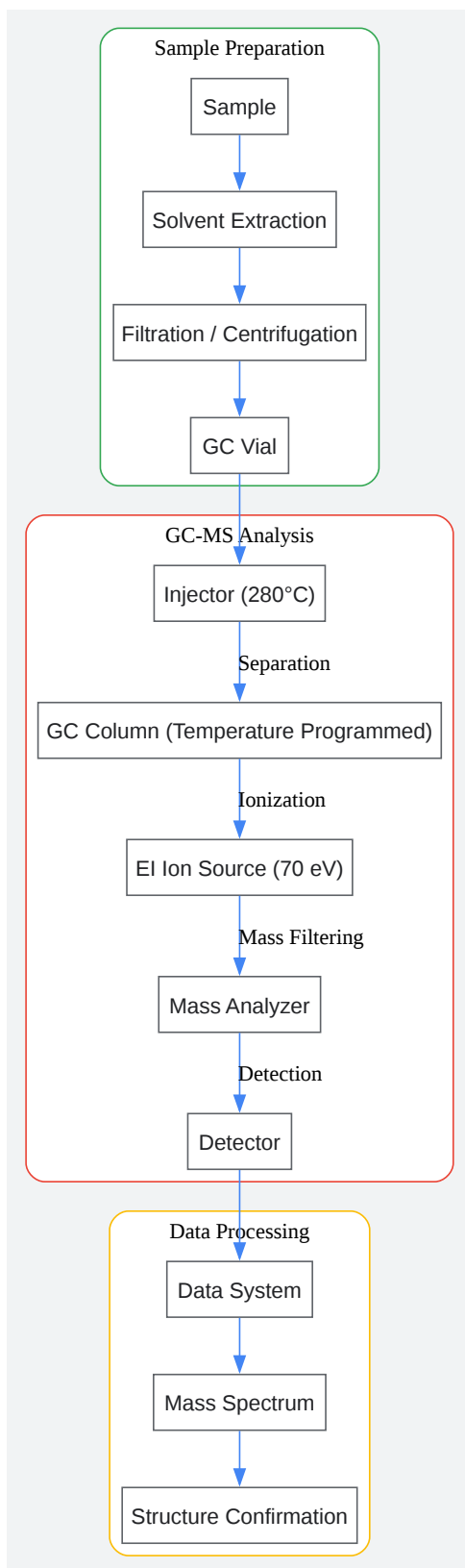
GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation and analytical goals.

Parameter	Recommended Condition
Gas Chromatograph	
Column	DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness)
Injection Volume	1 μ L
Injection Mode	Splitless
Injector Temperature	280 $^{\circ}$ C
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 80 $^{\circ}$ C, hold for 2 minutes, ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min, and hold for 5 minutes.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Mass Range	m/z 40-400
Scan Mode	Full Scan

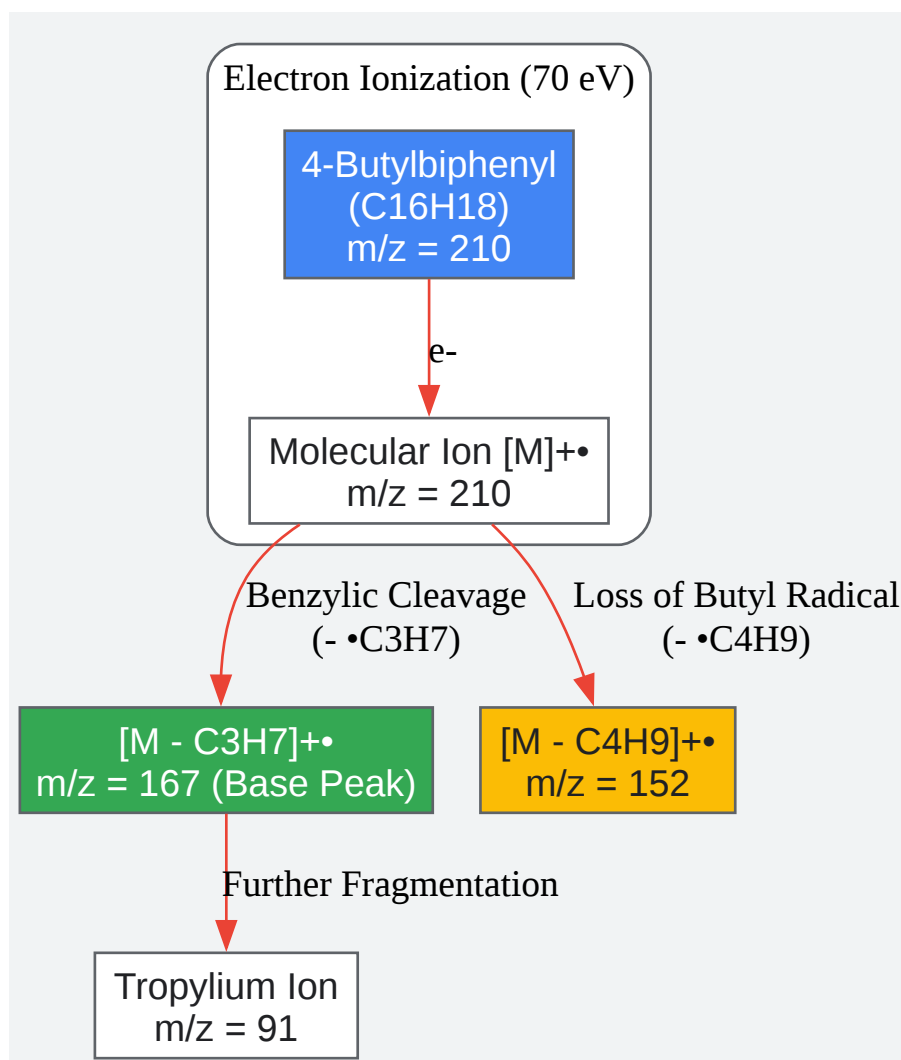
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the predicted fragmentation of **4-butylbiphenyl**.



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GC-MS Experimental Workflow



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